Winter flounder 3
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLGALIKGAIHGGRFIHGMIQNHH |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Overview
Winter flounder 3 (FLGALIKGAIHGGRFIHGMIQNHH-NH2) is a peptide with notable antimicrobial properties. Research has demonstrated that peptides derived from flatfish, including winter flounder, exhibit activity against a range of pathogens.
Case Study: Antimicrobial Efficacy
A study highlighted the effectiveness of winter flounder-derived peptides against various bacterial strains. The peptide was tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects. The minimum inhibitory concentration (MIC) values were determined, indicating the peptide's potential as a natural antibiotic alternative.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Effective |
| Escherichia coli | 16 | Moderate |
| Pseudomonas aeruginosa | 32 | Limited |
Environmental Monitoring
Overview
The use of environmental DNA (eDNA) techniques has been explored in winter flounder research to monitor populations and habitats. This method allows researchers to detect the presence of winter flounder in various ecosystems without direct sampling.
Case Study: eDNA Application
A project initiated by the Massachusetts Division of Marine Fisheries utilized eDNA to assess winter flounder populations in coastal waters. By analyzing water samples for genetic material, researchers could determine habitat usage and spawning locations, leading to improved management strategies.
Habitat Utilization Studies
Overview
Understanding the habitat preferences of winter flounder is crucial for effective fisheries management and conservation efforts. Research utilizing otolith microchemistry has provided insights into the life history and habitat use of this species.
Case Study: Otolith Microchemistry Analysis
A study conducted in the Hudson River Estuary examined otoliths from juvenile winter flounder to identify habitat connectivity. The analysis revealed distinct chemical signatures associated with different nursery habitats, enabling researchers to track movement patterns and assess habitat quality.
| Element | Concentration (ppm) | Habitat Type |
|---|---|---|
| Sr | 50 | Estuarine |
| Ba | 30 | Coastal |
| Mn | 15 | Riverine |
Fisheries Management Implications
Overview
The findings from various studies on winter flounder have significant implications for fisheries management. Understanding life history strategies and habitat preferences can inform sustainable fishing practices.
Case Study: Management Strategies
Research indicates that winter flounder exhibit partial migration behaviors, with some populations remaining resident in specific habitats year-round. This knowledge can guide regulatory measures, such as seasonal fishing restrictions or habitat protection initiatives, to enhance population resilience.
Future Research Directions
Future research on this compound should focus on:
- Expanded Antimicrobial Testing: Investigating the full spectrum of antimicrobial activity against a broader range of pathogens.
- Longitudinal eDNA Studies: Implementing long-term monitoring programs using eDNA to track changes in population dynamics.
- Otolith Microchemistry Advancements: Further refining analytical techniques to improve accuracy in determining habitat connectivity.
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares winter flounder AFP37 with other antifreeze compounds from marine and terrestrial organisms:
Key Findings :
- Structural Simplicity : Winter flounder AFP37 has the simplest structure among AFPs, with repetitive α-helical motifs enabling efficient ice-binding. In contrast, Type II and III AFPs rely on complex folds (β-helices or globular domains) .
- Thermal Hysteresis : Type II AFPs exhibit the highest thermal hysteresis (2.0–2.5°C), likely due to their larger size and disulfide-stabilized β-helix. Winter flounder AFP37 has moderate activity (1.2–1.5°C), while AFGPs and Type III AFPs show lower values .
- Evolutionary Adaptation : Winter flounder AFP37 is optimized for cold-temperate estuaries (e.g., Great Bay, NH), whereas Antarctic AFPs (Type III) are adapted to extreme polar conditions .
Ecological and Physiological Comparisons
- Salinity Tolerance : Winter flounder AFP37 expression correlates with seasonal salinity changes (5–32 ppt), allowing survival in estuarine environments. In contrast, Antarctic AFPs function in near-constant saline conditions (34–35 ppt) .
Preparation Methods
Peptide Synthesis Approach
- Solid-phase peptide synthesis (SPPS) is the primary method used to prepare this compound and its analogues. This technique allows precise incorporation of amino acid substitutions to investigate structure-function relationships.
- Two series of mutant peptides were synthesized:
Mutagenesis and Structural Variants
- Mutations target threonine residues thought to be critical for ice-binding.
- Variants include:
Characterization and Analysis Methods
Circular Dichroism (CD) Spectroscopy
Ice Growth Inhibition Assays
- Nanoliter osmometry and the ice hemisphere test measure the peptides' ability to inhibit ice growth.
- Thermal hysteresis (difference between melting and freezing points) quantifies antifreeze activity.
- Serine mutants show no detectable ice-binding or hysteresis.
- Valine mutants exhibit thermal hysteresis comparable to native protein.
- Alanine mutants show reduced hysteresis but still distinct ice interaction patterns.
Detailed Research Findings on Preparation and Activity
| Mutant Type | Mutation Details | α-Helicity (%) | Ice Growth Inhibition | Thermal Hysteresis | Ice-Binding Mechanism Insights |
|---|---|---|---|---|---|
| Native Protein | Wild type threonines | 100 | Strong | High | Hydrophobic methyl groups contribute significantly |
| Series 1 Serine | All threonines → serine | 100 | None/weak | None | Loss of hydroxyl groups reduces activity |
| Series 2 Serine | Salt bridges added + threonines → serine | 100 | None/weak | None | Salt bridges do not restore activity |
| Valine Mutant | Threonines → valine | 100 | Strong | High | Hydrophobic interactions critical |
| Alanine Mutant | Threonines → alanine | 100 | Moderate | Reduced | Partial activity retained |
| Glycine Mutant | Threonines → glycine | 70 | None | None | Reduced helicity correlates with loss of function |
Table 1: Summary of structural and functional properties of this compound mutants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
